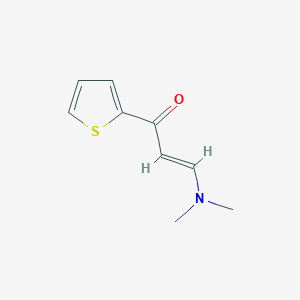

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYSVZGMDFMOJJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34772-98-0 | |

| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of the chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound, belonging to the enaminone class of chalcones, is of interest for its versatile synthetic utility and potential pharmacological activities. This document outlines established synthetic protocols, presents key quantitative analytical data in a structured format, and visualizes the experimental workflows for clarity.

Synthesis

Two primary methods have been established for the synthesis of this compound: Claisen-Schmidt condensation and condensation with a formamide acetal.

Method A: Claisen-Schmidt Condensation

This classical approach involves the base-catalyzed aldol condensation of 2-acetylthiophene with 4-(dimethylamino)benzaldehyde.

Experimental Protocol:

To a solution of 2-acetylthiophene (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in ethanol (15 mL), a 10% aqueous solution of sodium hydroxide (0.6 mL) is added. The resulting mixture is stirred at room temperature for 8 hours. The precipitate that forms is collected by vacuum filtration, washed with water, and dried in the air to yield the product. A reported yield for this type of reaction is approximately 80%.

Method B: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

This method provides an alternative route via the reaction of 2-acetylthiophene with a formylating agent.

Experimental Protocol:

A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (0.2 mmol) in 15 mL of dimethylformamide (DMF) is refluxed for 8 hours. Following the reaction, the solution is concentrated under reduced pressure to yield the title compound. For purification and crystal growth, the crude product can be recrystallized from methanol by slow evaporation at room temperature.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to elucidate and confirm the structure of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum provides evidence for the key functional groups present in the molecule. The characteristic vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1626.77 | |

| Alkene (C=C) | Stretch | 1525.74 | |

| C-N | Stretch | 1178.98 | |

| C-H (aliphatic) | Stretch | 2905.48 | |

| C-S (thiophene) | Stretch | 703.16 - 690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy reveals the electronic transitions within the conjugated system.

| Electronic Transition | Wavelength (λmax, nm) | Reference |

| n → π | 422 | |

| π → π | 275 | |

| π → π* (shoulder) | 309 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 3: ¹H and ¹³C NMR Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione in CDCl₃ [1]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 3.26 (s, 3H), 3.04 (s, 3H) | 46.3, 38.5 |

| C=CH-N | 6.62 (d, J = 11.5 Hz, 1H) | 108.0 |

| C=CH-CS | 8.36 (d, J = 11.5 Hz, 1H) | 157.9 |

| C=S | - | 201.2 |

| Thiophene-C2 | - | 154.7 |

| Thiophene-H3 | 7.61 (dd, J = 3.8, 1.0 Hz, 1H) | 132.9 |

| Thiophene-H4 | 7.07 (dd, J = 5.1, 3.8 Hz, 1H) | 128.1 |

| Thiophene-H5 | 7.49 (dd, J = 5.2, 1.2 Hz, 1H) | 125.4 |

Mass Spectrometry:

The molecular formula of this compound is C₉H₁₁NOS, with a molecular weight of 181.26 g/mol .

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and its arrangement in the solid state.

Table 4: Crystallographic Data for (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NOS | |

| Molecular Weight | 181.26 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 5.9618 (12) | |

| b (Å) | 8.1241 (16) | |

| c (Å) | 19.449 (4) | |

| β (°) | 92.910 (3) | |

| Volume (ų) | 940.8 (3) | |

| Z | 4 |

The molecule is essentially planar, with the thiophene ring being slightly inclined to the mean plane of the rest of the non-hydrogen atoms by 2.92 (3)°. The crystal packing does not exhibit any significantly short intermolecular contacts.

Visualized Workflows

Synthesis Pathway

Caption: Synthetic routes to this compound.

Structural Characterization Workflow

References

Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. While experimental spectra for this specific compound are not publicly available, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds. It also details the established experimental protocols for its synthesis and characterization, serving as a valuable resource for researchers in medicinal chemistry and materials science.

Core Data Summary

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Table 1: Physical and Molecular Properties

| Property | Value | Source |

| CAS Number | 34772-98-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁NOS | --INVALID-LINK-- |

| Molecular Weight | 181.25 g/mol | --INVALID-LINK-- |

| Melting Point | 197-198 °C | --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Thiophene-H (α to C=O) |

| ~7.6 | d | 1H | Thiophene-H |

| ~7.1 | t | 1H | Thiophene-H |

| ~7.5 | d | 1H | α-vinylic H (to C=O) |

| ~5.7 | d | 1H | β-vinylic H (to C=O) |

| ~2.9-3.1 | s | 6H | -N(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | C=O (Ketone) |

| ~150-155 | β-vinylic C |

| ~140-145 | Thiophene C (α to C=O) |

| ~130-135 | Thiophene C |

| ~128-132 | Thiophene C |

| ~125-130 | Thiophene C |

| ~90-95 | α-vinylic C |

| ~40-45 | -N(CH₃)₂ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1640-1660 | Strong | C=O stretching (conjugated ketone) |

| ~1580-1620 | Strong | C=C stretching (enamine system) |

| ~1400-1450 | Medium | C-H bending (thiophene) |

| ~1100-1200 | Medium | C-N stretching |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 111 | [Thiophene-C=O]⁺ |

| 70 | [C₄H₅N]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation reaction. The subsequent characterization relies on standard spectroscopic techniques.

Synthesis: Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 2-acetylthiophene with a dimethylformamide derivative.

Materials:

-

2-Acetylthiophene

-

Dimethylformamide dimethyl acetal (DMF-DMA) or similar reagent

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a round-bottom flask, dissolve 2-acetylthiophene in the chosen anhydrous solvent.

-

Add an equimolar amount of dimethylformamide dimethyl acetal.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl, KBr), and allowing the solvent to evaporate.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the target compound.

Caption: Claisen-Schmidt condensation for the synthesis of the target compound.

Caption: Workflow of spectroscopic analysis from sample to structure.

The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in the design of novel therapeutic agents. The unique electronic properties and versatile reactivity of the thiophene ring allow for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are attributed to several mechanisms, including:

-

Inhibition of Tubulin Polymerization: Several thiophene-based compounds act as microtubule-targeting agents.[2][3][4] They bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]

-

Kinase Inhibition: Thiophene derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer.[2] These include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and downstream signaling molecules such as those in the PI3K/Akt and MAPK pathways.[5][6][7][8] By blocking these pathways, thiophene compounds can interfere with tumor growth, angiogenesis, and survival.

-

Topoisomerase Inhibition: Some thiophene derivatives have been identified as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[1] Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death.

-

Induction of Apoptosis: Many thiophene derivatives induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This can be a direct effect or a consequence of other mechanisms like cell cycle arrest or DNA damage.[2]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various thiophene derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the table below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 |

| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |

| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9.00 | - | - |

| Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate) | 2.15 ± 0.12 | ||||

| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate) | 3.12 ± 0.15 | ||||

| 2,3-fused thiophene | TP 5 | HepG2 (Liver) | Not specified | Paclitaxel | 35.92 |

| SMMC-7721 (Liver) | Not specified | Paclitaxel | 35.33 | ||

| Thiophenyl hydrazone | Compound 5b | HT29 (Colon) | 2.61 ± 0.34 | - | - |

Data compiled from multiple sources.[7][9]

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10]

Mechanisms of Antimicrobial Action

The precise mechanisms by which thiophene derivatives exert their antimicrobial effects are still under investigation but are thought to involve:

-

Disruption of Cell Membrane Integrity: Some thiophene compounds can increase the permeability of the bacterial cell membrane, leading to the leakage of essential cellular components and ultimately cell death.

-

Inhibition of Essential Enzymes: Thiophene derivatives may target and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some thiophene derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Thiophene-A | S. aureus (ATCC 29213) | 8 | Ciprofloxacin | 0.5 |

| E. coli (ATCC 25922) | 16 | Ciprofloxacin | 0.25 | |

| P. aeruginosa (ATCC 27853) | 32 | Ciprofloxacin | 1 | |

| C. albicans (ATCC 90028) | >64 | Fluconazole | 2 | |

| Thiophene-B | S. aureus (ATCC 29213) | 4 | Ciprofloxacin | 0.5 |

| E. coli (ATCC 25922) | 8 | Ciprofloxacin | 0.25 | |

| P. aeruginosa (ATCC 27853) | 16 | Ciprofloxacin | 1 | |

| C. albicans (ATCC 90028) | 32 | Fluconazole | 2 | |

| Thiophene-C | S. aureus (ATCC 29213) | 16 | Ciprofloxacin | 0.5 |

| E. coli (ATCC 25922) | 32 | Ciprofloxacin | 0.25 | |

| P. aeruginosa (ATCC 27853) | 64 | Ciprofloxacin | 1 | |

| C. albicans (ATCC 90028) | >64 | Fluconazole | 2 | |

| Thiophene 4 | Colistin-Resistant A. baumannii | MIC50: 16 (mg/L) | - | - |

| Colistin-Resistant E. coli | MIC50: 8 (mg/L) | - | - | |

| Thiophene 5 | Colistin-Resistant A. baumannii | MIC50: 16 (mg/L) | - | - |

| Colistin-Resistant E. coli | MIC50: 32 (mg/L) | - | - | |

| Thiophene 8 | Colistin-Resistant A. baumannii | MIC50: 32 (mg/L) | - | - |

| Colistin-Resistant E. coli | MIC50: 32 (mg/L) | - | - | |

| Compound S1 | S. aureus | 0.81 (µM/ml) | - | - |

| B. subtilis | 0.81 (µM/ml) | - | - | |

| E. coli | 0.81 (µM/ml) | - | - | |

| S. typhi | 0.81 (µM/ml) | - | - |

Data compiled from multiple sources.[10][11][12]

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds have shown promise as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade.[13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of thiophene derivatives are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-1, COX-2, and/or 5-LOX, thiophene derivatives can effectively reduce inflammation.

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory potency of thiophene derivatives against COX and LOX enzymes is determined by their IC50 values.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference Compound |

| Compound 2 | - | - | 6.0 | - |

| Compound 3 | - | - | 6.6 | - |

| Compound 5b | >50 | 5.45 | 4.33 | Celecoxib, NDGA |

| Compound 21 | - | 0.67 | 2.33 | Celecoxib, Sodium meclofenamate |

Data compiled from multiple sources.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene derivative (test compound)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivative in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Thiophene derivative (test compound)

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Compound Administration: Administer the thiophene derivative or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

Thiophene derivative (test compound)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the thiophene derivative.

-

Assay Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations in the kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Signal Measurement: Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[16][17]

Tubulin Polymerization Inhibition Assay

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

GTP

-

Tubulin polymerization buffer

-

Fluorescent reporter dye (optional)

-

Thiophene derivative (test compound)

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing tubulin, GTP, and buffer on ice.

-

Compound Addition: Add the thiophene derivative or vehicle to the reaction mixture.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[18]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cells treated with the thiophene derivative

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells.

-

Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]

Signaling Pathways and Visualizations

To further elucidate the mechanisms of action of thiophene derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Conclusion

Thiophene and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their potential for the development of novel therapeutics. The ability to readily modify the thiophene scaffold allows for the optimization of activity and pharmacokinetic properties, paving the way for the design of next-generation drugs. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate mechanisms of action. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly continue to fuel the discovery of new and effective thiophene-based medicines.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. esmed.org [esmed.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Thiophene-Based Compounds: A Technical Guide for Drug Discovery

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The versatility of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] In modern drug discovery, in silico methodologies have become indispensable for accelerating the identification and optimization of lead compounds.[4] These computational techniques offer a cost-effective and time-efficient approach to predict the biological activity, binding modes, and pharmacokinetic profiles of novel chemical entities before their synthesis and experimental testing.[5] This technical guide provides an in-depth overview of the core in silico methods applied to the study of thiophene-based compounds, tailored for researchers, scientists, and drug development professionals.

The In Silico Drug Discovery Workflow

The computational drug discovery process is a multi-stage funnel designed to screen large libraries of compounds and identify promising candidates for further development. This workflow integrates various in silico techniques to assess the potential of a compound from different perspectives.

Molecular Docking Studies of Thiophene-Based Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key interactions.[4][6] For thiophene-based compounds, docking studies are crucial for understanding their binding modes within the active sites of target proteins, such as kinases.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a typical workflow for docking thiophene-based ligands into a protein target using AutoDock Vina.

-

Receptor Preparation :

-

Ligand Preparation :

-

Generate the 3D structure of the thiophene-based compound.

-

Optimize the ligand's geometry using a suitable force field.

-

Assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation :

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor.[6]

-

-

Docking Simulation :

-

Analysis of Results :

-

Analyze the docking results, focusing on the binding energy (kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.[8]

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.[9]

-

Quantitative Data from Molecular Docking Studies

The following table summarizes docking scores and binding energies of various thiophene derivatives against different protein targets. Lower binding energies and docking scores generally indicate a higher predicted binding affinity.

| Compound ID/Series | Target Kinase(s) | Key Quantitative Data |

| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: Binding Energy = -8.068 kcal/molCompound 9b: Binding Energy = -8.360 kcal/molCompound 11: Binding Energy = -9.01 kcal/mol[7] |

| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/molCompound 21a (Docking): Docking Score (EGFR T790M) = -7.5 kcal/mol[7][10] |

| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (PDB: 2W3L) | Compound 4b: Docking Score = -6.011 kcal/molCompound 8a: Docking Score = -6.161 kcal/mol[11] |

| Thiophene-based Oxadiazole Derivatives | Human Carbonic Anhydrase IX (CA IX) | Compound 11b: Binding Energy = -5.5817 kcal/mol[12] |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] For thiophene derivatives, QSAR models can predict the anticancer activity based on various molecular descriptors.[14]

Experimental Protocol: 3D-QSAR (CoMFA and CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of molecules with their 3D shape and electrostatic and hydrophobic fields.[15][16]

-

Data Set Preparation :

-

Molecular Modeling and Alignment :

-

Generate 3D structures for all compounds in the dataset.

-

Align the molecules based on a common scaffold or using a pharmacophore model.[16]

-

-

Calculation of Molecular Fields (CoMFA/CoMSIA) :

-

Model Generation and Validation :

Key Descriptors and QSAR Models for Thiophene Compounds

QSAR studies on thiophene derivatives have identified several important descriptors for predicting their antitumor activity.

| QSAR Model Type | Key Descriptors |

| 2D-QSAR | Volume, sum of hydrophobic surfaces, presence of an ionizable group.[14] |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields.[15][19] |

| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields.[15][19] |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[20] For thiophene-based inhibitors, MD simulations can be used to assess the stability of the ligand in the binding pocket and to calculate binding free energies.[21]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

This protocol describes a general workflow for running an MD simulation of a protein-thiophene ligand complex using GROMACS.[22]

-

System Preparation :

-

Solvation and Ionization :

-

Create a simulation box and solvate the complex with water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization :

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration :

-

Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's temperature and pressure.

-

-

Production MD Run :

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[21]

-

-

Trajectory Analysis :

-

Analyze the MD trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and to visualize the dynamic interactions between the thiophene ligand and the protein.

-

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[24] In silico ADMET profiling of thiophene derivatives helps in identifying potential liabilities early in the drug development process.[25]

Experimental Protocol: ADMET Prediction using Discovery Studio

Discovery Studio provides a suite of tools for predicting various ADMET properties.[26]

-

Import Ligand Structures :

-

Import the 3D structures of the thiophene-based compounds into Discovery Studio.[26]

-

-

Calculate ADMET Descriptors :

-

Analyze Results :

-

Analyze the predicted ADMET properties to assess the drug-likeness of the thiophene compounds.

-

Visualize the results using ADMET plots to identify compounds with favorable pharmacokinetic profiles.[26]

-

Predicted ADMET Properties of Thiophene Derivatives

In silico ADMET studies have shown that many thiophene derivatives exhibit good drug-like properties, including high intestinal absorption and low predicted toxicity.[27]

Signaling Pathway Analysis: Thiophene-Based EGFR Inhibitors

Many thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10][28] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.

In silico studies play a pivotal role in the discovery and development of novel thiophene-based therapeutic agents. By leveraging computational tools such as molecular docking, QSAR, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen large compound libraries, predict biological activities, and optimize the pharmacokinetic properties of lead candidates. This integrated computational approach not only accelerates the drug discovery pipeline but also reduces the costs and ethical concerns associated with extensive experimental testing. As computational power and methodologies continue to advance, the application of in silico techniques will undoubtedly become even more integral to the design of next-generation thiophene-based drugs.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Qualitative Prediction of Ligand Dissociation Kinetics from Focal Adhesion Kinase Using Steered Molecular Dynamics | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. sketchviz.com [sketchviz.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line | MDPI [mdpi.com]

- 11. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 13. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. research.rug.nl [research.rug.nl]

- 18. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 21. mdpi.com [mdpi.com]

- 22. Software [openforcefield.org]

- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 25. researchgate.net [researchgate.net]

- 26. ADMET Prediction Using Discovery Studio - CD ComputaBio [computabio.com]

- 27. researchgate.net [researchgate.net]

- 28. bbrc.in [bbrc.in]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the thiophene-based chalcone, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. The solid-state conformation and intermolecular interactions of this compound are crucial for understanding its physicochemical properties and potential applications in medicinal chemistry. This document outlines the crystallographic data, experimental procedures for its synthesis and structural determination, and a workflow for its overall characterization.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (C₁₅H₁₅NOS) reveals a non-planar molecular conformation. The dihedral angle between the dimethylamino-substituted phenyl ring and the thiophene ring is approximately 11.4(2)°.[1][2][3] The crystal packing is stabilized by a network of weak intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NOS |

| Formula Weight | 257.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8334 (3) |

| b (Å) | 12.3560 (2) |

| c (Å) | 9.3922 (2) |

| α (°) | 90 |

| β (°) | 105.965 (2) |

| γ (°) | 90 |

| Volume (ų) | 1431.87 (5) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.193 |

| µ (mm⁻¹) | 0.21 |

| F(000) | 544 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[2][3][4]

Materials:

-

4-(dimethylamino)benzaldehyde

-

2-acetylthiophene

-

Ethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ice bath

-

Filtration apparatus

Procedure:

-

An equimolar mixture of 4-(dimethylamino)benzaldehyde (10 mmol) and 2-acetylthiophene (10 mmol) is dissolved in ethanol (80 mL).[2][3]

-

A solution of a suitable base (e.g., 10 ml of 30% KOH or 6M NaOH) is added to the stirred mixture at a low temperature (e.g., in an ice bath at 273 K).[5]

-

The reaction mixture is stirred at room temperature for approximately 4 hours.[2][3]

-

Upon completion, the mixture is poured over crushed ice, leading to the precipitation of a solid.[5]

-

The resulting orange solid is collected by filtration and washed with distilled water.[2][3][5]

-

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the filtrate over 24 hours.[2][3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[6]

Procedure:

-

A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and diffraction data are collected at a controlled temperature, often 100 K or 295 K, to minimize thermal vibrations.[5][6]

-

A monochromatic X-ray beam (commonly Mo Kα radiation) is used to irradiate the crystal.[5]

-

As the crystal is rotated, a series of diffraction patterns are collected by an area detector.

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Characterization and Analysis Workflow

The following diagram illustrates the general workflow from synthesis to the structural and computational analysis of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Quantum Chemical Modeling of 2-Amino-Thiophene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-thiophene are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with diverse and potent biological activities. Their therapeutic potential has driven extensive research into their synthesis and biological evaluation.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical modeling in the study of 2-amino-thiophene derivatives. It details the computational methodologies employed, summarizes key quantitative findings, and visualizes the biological pathways these compounds modulate, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to 2-Amino-Thiophene Derivatives

Thiophene-containing compounds are of paramount interest in medicinal chemistry due to their structural similarities to many natural and synthetic molecules with established biological activities.[3] The 2-amino-thiophene scaffold, in particular, is a versatile building block for the synthesis of compounds with a wide range of pharmacological properties, including anti-inflammatory, anticancer, and anti-leishmanial effects.[1][4][5] The biological activity of these derivatives is often attributed to their specific interactions with biological targets, which can be elucidated and predicted using computational modeling techniques.

The Role of Quantum Chemical Modeling

Quantum chemical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of 2-amino-thiophene derivatives at the molecular level.[6][7] These computational methods allow for the accurate prediction of molecular structures, electronic properties, and spectroscopic characteristics, providing insights that are often difficult to obtain through experimental means alone. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.

Methodologies in Quantum Chemical Modeling

The successful application of quantum chemical modeling relies on a systematic and well-defined computational protocol. This section outlines the key steps involved in the theoretical study of 2-amino-thiophene derivatives.

General Computational Workflow

The typical workflow for the quantum chemical modeling of a 2-amino-thiophene derivative involves several sequential steps, from initial structure preparation to the analysis of its electronic and biological properties.

Experimental Protocols

Software: The majority of DFT calculations on 2-amino-thiophene derivatives are performed using the Gaussian suite of programs.[7]

Method and Basis Set Selection: The choice of the functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2][8] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. Other functionals like M06-2X and basis sets such as 6-31+g(d,p) and LANL2DZ have also been employed.[9][10]

Geometry Optimization: The first step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and they provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

TD-DFT for Electronic Spectra: To simulate the electronic absorption spectra (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[8] These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which can be correlated with experimental spectroscopic data.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, charge distribution, and hybridization of the atoms within the molecule. This provides insights into the electronic delocalization and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Key Findings from Quantum Chemical Modeling

Quantum chemical studies have provided valuable insights into the structure-property relationships of 2-amino-thiophene derivatives. This section summarizes some of the key quantitative data obtained from these studies.

Structural Parameters

DFT calculations provide highly accurate predictions of bond lengths and bond angles, which are in good agreement with experimental data from X-ray crystallography.

| Parameter | Typical Calculated Value Range |

| C-S Bond Length (Å) | 1.71 - 1.75 |

| C=C Bond Length (Å) | 1.37 - 1.40 |

| C-C Bond Length (Å) | 1.40 - 1.45 |

| C-N Bond Length (Å) | 1.35 - 1.40 |

Table 1: Typical calculated bond lengths for the 2-amino-thiophene ring system.

Electronic Properties

The electronic properties of 2-amino-thiophene derivatives are crucial for their biological activity. The HOMO-LUMO energy gap, in particular, is a key determinant of their reactivity.

| Property | Typical Calculated Value Range (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Energy Gap | 3.0 to 4.5 |

Table 2: Typical calculated electronic properties of 2-amino-thiophene derivatives.

Biological Activity and Signaling Pathways

Quantum chemical modeling, often in conjunction with molecular docking studies, has been instrumental in identifying the biological targets of 2-amino-thiophene derivatives and elucidating their mechanisms of action.

Anti-inflammatory Activity

Several 2-amino-thiophene derivatives have shown potent anti-inflammatory activity, which has been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), IκB kinase β (IKKβ), and 15-Lipoxygenase-1 (15-LOX-1).[4]

COX-2 Signaling Pathway: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[11] The inhibition of COX-2 is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

IKKβ Signaling Pathway: IKKβ is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and immunity.[12] Inhibition of IKKβ can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.

15-LOX-1 Signaling Pathway: 15-LOX-1 is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[13]

Conclusion and Future Perspectives

Quantum chemical modeling is a powerful and versatile tool for the study of 2-amino-thiophene derivatives. It provides detailed insights into their molecular and electronic properties, which are essential for understanding their biological activities. The integration of computational modeling with experimental studies has already proven to be a successful strategy for the discovery and development of new therapeutic agents based on the 2-amino-thiophene scaffold. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to larger and more complex biological systems. This will undoubtedly accelerate the discovery of novel 2-amino-thiophene derivatives with improved therapeutic profiles.

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiophen-2-ol (CAS 17236-58-7) For Research [benchchem.com]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Core: A Technical Guide to the Fluorescent Properties of Thiophenic Chalcones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fluorescent properties of thiophenic chalcones, a class of compounds attracting significant interest in biomedical research and drug development. Their unique photophysical characteristics, including high quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment, make them promising candidates for advanced bioimaging, fluorescent probes, and potential therapeutic agents. This document provides a comprehensive overview of their synthesis, photophysical properties, and the experimental protocols utilized for their characterization, with a focus on quantitative data and mechanistic insights.

Core Photophysical Properties of Thiophenic Chalcones

Thiophenic chalcones are characterized by a core structure containing a thiophene ring linked to a phenyl ring through an α,β-unsaturated carbonyl system. This extended π-conjugated system is the basis for their fluorescent properties. The introduction of electron-donating (donor) and electron-accepting (acceptor) groups at different positions on the aromatic rings can significantly modulate their photophysical characteristics. This donor-acceptor architecture often leads to a phenomenon known as Intramolecular Charge Transfer (ICT), which is fundamental to their fluorescence.[1]

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for a selection of thiophenic chalcones from the literature, providing a comparative overview of their fluorescent properties in various solvents.

| Compound/Series | Solvent(s) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |

| Chalcone Series 3a-f | DMSO | 412 - 431 | 512 - 567 | 93 - 139 | N/A | [2][3][4] |

| MeOH, PBS | Similar to DMSO | 512 - 567 | 93 - 139 | N/A | [2][3][4] | |

| Thiophene-based Chalcone | Acetonitrile/Water | N/A | N/A | N/A | N/A | [5] |

| Chalcone-analogue probes | N/A | N/A | 550 | 130 | N/A | [6] |

| Licochalcone A (LIC) | Ethylene Glycol | N/A | N/A | >100 | 0.5043 | [7] |

| Methanol | N/A | N/A | >100 | 0.1492 | [7] | |

| Pyrazoline-based Chalcone | THF:Water (95:5) | 354 | 462 | 108 | 0.48 (decreases to 0.02 with Fe³⁺) | [8] |

| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Various | 422 (n→π), 275 (π→π) | N/A | N/A | N/A | |

| AIEE-active Chalcones 1-6 | N/A | N/A | N/A | ~135, 127, 135, 197, 212 | N/A | [9] |

N/A: Data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of fluorescent thiophenic chalcones. The following sections outline typical experimental protocols.

Synthesis of Thiophenic Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[2][10] This reaction involves the base-catalyzed condensation of a substituted acetophenone (or a heteroaromatic methyl ketone like 2-acetylthiophene) with an aromatic aldehyde.

General Protocol:

-

Reactant Preparation: Equimolar amounts of the substituted 2-acetylthiophene and a suitable aromatic aldehyde are dissolved in a solvent such as ethanol or methanol.

-

Catalyst Addition: A base catalyst, typically a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred reaction mixture.

-

Reaction: The reaction is typically stirred at room temperature or refluxed for several hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is often poured into ice-cold water to precipitate the chalcone product.[11] The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

-

Characterization: The structure of the synthesized chalcone is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][12]

Measurement of Fluorescent Properties

The photophysical properties of thiophenic chalcones are typically investigated using UV-Visible absorption and fluorescence spectroscopy.

Protocol for Spectroscopic Measurements:

-

Sample Preparation: Stock solutions of the chalcone derivatives are prepared in a high-purity solvent (e.g., DMSO, ethanol, acetonitrile) at a concentration of approximately 1x10⁻³ M. Working solutions (e.g., 1x10⁻⁵ M) are then prepared by diluting the stock solution.[13]

-

UV-Visible Absorption Spectroscopy: The absorption spectra are recorded using a UV-Visible spectrophotometer in a 1 cm path length quartz cuvette. The wavelength of maximum absorption (λ_abs) is determined.[13]

-

Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is recorded to determine the wavelength of maximum emission (λ_em). The excitation and emission slit widths are typically set to 5 nm.[13]

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is often determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH.[2] The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Solvatochromism Studies: To investigate the effect of solvent polarity on the photophysical properties, absorption and fluorescence spectra are recorded in a series of solvents with varying polarities.[1][14]

Mechanistic Insights and Visualizations

Intramolecular Charge Transfer (ICT)

A key mechanism governing the fluorescence of many donor-acceptor substituted thiophenic chalcones is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-donating group to the electron-accepting group, leading to a more polar excited state. The stabilization of this polar excited state by polar solvents results in a red-shift (bathochromic shift) of the emission spectrum, a phenomenon known as solvatochromism.[1][14]

Experimental Workflow for Bioimaging Applications

The evaluation of thiophenic chalcones for bioimaging applications follows a systematic workflow, from initial synthesis and photophysical characterization to cellular imaging studies.[2][9]

Applications in Research and Drug Development

The favorable fluorescent properties of thiophenic chalcones have led to their exploration in various applications:

-

Bioimaging and Cell Staining: Their ability to fluoresce brightly within cells makes them excellent probes for cellular imaging.[2][4] Some derivatives show preferential accumulation in cancer cells, suggesting their potential as cancer cell-staining agents.[2] Specific chalcones have been developed for imaging mitochondria.[9]

-

Fluorescent Chemosensors: The sensitivity of their fluorescence to the local environment allows for the design of chemosensors for detecting metal ions like Fe³⁺ and Ag⁺.[5][8][15] They have also been utilized for detecting biologically relevant molecules such as thiophenols.[6]

-

Therapeutic Potential: Beyond their imaging capabilities, thiophenic chalcones have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][10][12] Their fluorescent nature can be leveraged to study their mechanism of action and cellular targets. For instance, fluorescent chalcones have been used to investigate their interaction with tubulin.[16]

Conclusion

Thiophenic chalcones represent a versatile class of fluorescent molecules with significant potential in biomedical research and drug development. Their tunable photophysical properties, coupled with their synthetic accessibility, make them a rich scaffold for the design of novel fluorescent probes and theranostic agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists seeking to explore and harness the unique fluorescent characteristics of these promising compounds. Further research into their specific interactions with biological targets and their performance in more complex biological systems will undoubtedly unlock their full potential.

References

- 1. Synthesis, spectral behaviour and photophysics of donor-acceptor kind of chalcones: Excited state intramolecular charge transfer and fluorescence quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone-analogue fluorescent probes for detecting thiophenols in seawater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics | MDPI [mdpi.com]

- 8. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A simple chalcone-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking a thiophene ring to another aromatic ring. These compounds have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities.[1] Possessing a simple, readily synthesizable scaffold, thiophene chalcones serve as valuable precursors for the synthesis of various heterocyclic compounds and have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.

The most common and efficient method for synthesizing thiophene chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a thiophene-2-carboxaldehyde with a substituted acetophenone, providing a versatile and straightforward route to a diverse library of thiophene chalcone analogs.[2] These application notes provide detailed protocols for the synthesis of thiophene chalcones using various methodologies, along with data on their characterization and insights into their potential applications in drug discovery, particularly in cancer therapy.

Reaction Mechanism: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction proceeds in three main steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the thiophene-2-carboxaldehyde.

-

Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone, which is the thiophene chalcone.

Caption: The mechanism of the base-catalyzed Claisen-Schmidt condensation for thiophene chalcone synthesis.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of thiophene chalcones using conventional, ultrasound-assisted, and solvent-free methods.

Protocol 1: Conventional Synthesis in Ethanol

This is a standard and widely used method for the synthesis of thiophene chalcones.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and thiophene-2-carboxaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

-

Cool the mixture in an ice bath and slowly add a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiophene chalcone.

Protocol 2: Ultrasound-Assisted Synthesis

This method often leads to shorter reaction times and higher yields compared to the conventional method.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Pulverized Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Erlenmeyer flask

-

Ultrasonic bath

-

Büchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the substituted acetophenone (e.g., 5 mmol) and thiophene-2-carboxaldehyde (e.g., 5 mmol) in ethanol (20 mL).

-

Add pulverized KOH (e.g., 7.5 mmol) to the mixture.

-

Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

After completion, pour the mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiophene chalcone.

Protocol 3: Solvent-Free Synthesis (Green Chemistry Approach)

This environmentally friendly method avoids the use of organic solvents, simplifies the workup, and often provides high yields in a short reaction time.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Mortar and pestle

-

Deionized Water

-

Büchner funnel and filter paper

Procedure:

-

Place the substituted acetophenone (e.g., 5 mmol), thiophene-2-carboxaldehyde (e.g., 5 mmol), and solid NaOH or KOH (e.g., 5 mmol) in a mortar.

-

Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

-

After grinding, add a small amount of cold water and continue to grind to break up the solid.

-

Transfer the contents to a beaker with more cold water.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative thiophene chalcones and their biological activities.

Table 1: Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation

| Entry | Acetophenone Derivative | Aldehyde | Method | Base/Catalyst | Time | Yield (%) | Reference |

| 1 | Acetophenone | Thiophene-2-carboxaldehyde | Conventional | NaOH / Ethanol | 24 h | 85 | [3] |

| 2 | 4-Aminoacetophenone | Thiophene-2-carboxaldehyde | Conventional | NaOH / Ethanol | 2 h | - | [3] |

| 3 | 2-Acetylthiophene | 4-(Dimethylamino)benzaldehyde | Conventional | 6M NaOH / Ethanol | - | 80 | |

| 4 | 4-Chloroacetophenone | 5-Chlorothiophene-2-carboxaldehyde | Conventional | KOH / Ethanol | 12 h | 92 | [2] |

| 5 | 4-Methylacetophenone | 5-Chlorothiophene-2-carboxaldehyde | Conventional | KOH / Ethanol | 12 h | 88 | [2] |

| 6 | Acetophenone | Thiophene-2-carboxaldehyde | Ultrasound | KOH / Ethanol | 30 min | 90 | - |

| 7 | 4-Methoxyacetophenone | Thiophene-2-carboxaldehyde | Solvent-free | NaOH | 10 min | 95 | - |

Table 2: Spectroscopic Data for a Representative Thiophene Chalcone: (E)-1-(Phenyl)-3-(thiophen-2-yl)prop-2-en-1-one

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | ~1650 (C=O stretching), ~1570 (C=C stretching), ~3100-3000 (Ar-H stretching) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 2H, Ar-H), ~7.6-7.4 (m, 4H, Ar-H & α-H), ~7.2-7.1 (m, 2H, Thiophene-H), ~7.9 (d, 1H, β-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~144 (β-C), ~138 (Ar-C), ~132-128 (Ar-C & Thiophene-C), ~125 (α-C) |

Table 3: Anticancer Activity of Selected Thiophene Chalcones

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Chloro-thiophene Chalcone (C4) | WiDr (Colorectal) | 0.77 | [2] |

| Chloro-thiophene Chalcone (C6) | WiDr (Colorectal) | 0.45 | [2] |

Application in Drug Development: Anticancer Activity

Thiophene chalcones have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.